molecular formula C21H20O11 B8023638 Naringenin-7-O-glucuronide

Naringenin-7-O-glucuronide

Cat. No.: B8023638
M. Wt: 448.4 g/mol
InChI Key: BDCRTIDKZGEVEN-DNPGXZAYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Naringenin-7-O-.beta.-D-Glucuronide can be synthesized through enzymatic glucuronidation of naringenin. The process involves the use of UDP-glucuronosyltransferase enzymes, specifically UGT1A1, UGT1A3, UGT1A6, and UGT1A9 . The reaction typically occurs under mild conditions, with the presence of UDP-glucuronic acid as a co-substrate.

Industrial Production Methods: Industrial production of Naringenin-7-O-.beta.-D-Glucuronide is not extensively documented. it is likely to involve biotechnological methods using microbial or enzymatic systems to achieve efficient glucuronidation of naringenin.

Chemical Reactions Analysis

Types of Reactions: Naringenin-7-O-.beta.-D-Glucuronide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent naringenin.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Naringenin-7-O-.beta.-D-Glucuronide.

Scientific Research Applications

Naringenin-7-O-.beta.-D-Glucuronide has several scientific research applications:

Mechanism of Action

Naringenin-7-O-.beta.-D-Glucuronide exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Naringenin-7-O-.beta.-D-Glucuronide is unique due to its specific glucuronosyl substitution, which influences its solubility, bioavailability, and metabolic pathways compared to other similar compounds.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)/t13?,16-,17-,18+,19-,21+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCRTIDKZGEVEN-DNPGXZAYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naringenin-7-O-glucuronide
Reactant of Route 2
Naringenin-7-O-glucuronide
Reactant of Route 3
Naringenin-7-O-glucuronide
Reactant of Route 4
Naringenin-7-O-glucuronide
Reactant of Route 5
Naringenin-7-O-glucuronide
Reactant of Route 6
Naringenin-7-O-glucuronide

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